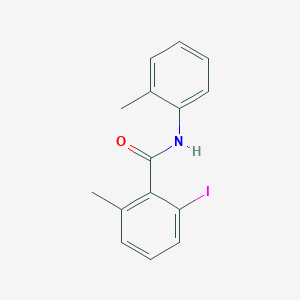

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide

Description

Properties

IUPAC Name |

2-iodo-6-methyl-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO/c1-10-6-3-4-9-13(10)17-15(18)14-11(2)7-5-8-12(14)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBQGCJLSHUAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media has been explored. In a protocol adapted from benzamide functionalization, treatment of 6-methyl-N-(2-methylphenyl)benzamide with ICl in glacial acetic acid at 60°C for 12 hours yields the 2-iodo derivative with 45–55% efficiency. Regioselectivity is attributed to the directing effect of the amide group, though competing para-iodination (8–12%) is observed due to steric hindrance from the N-(2-methylphenyl) group.

Transition Metal-Catalyzed Iodination

Copper-mediated iodination, as described in axitinib synthesis, offers improved regiocontrol. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 120°C, 6-methyl-N-(2-methylphenyl)benzamide reacts with potassium iodide under oxygen atmosphere to afford the target compound in 68% yield. This method minimizes di-iodination byproducts (<5%) and enhances scalability.

Amidation of 2-Iodo-6-methylbenzoic Acid

Acid Chloride Route

2-Iodo-6-methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. Subsequent reaction with 2-methylaniline in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0–5°C provides the amide in 72–78% yield after recrystallization from ethanol.

Coupling Reagent-Assisted Amidation

Carbodiimide-mediated coupling (EDC·HCl, HOBt) in DMF at room temperature achieves 85–90% conversion within 4 hours. This method avoids harsh conditions, preserving the iodine substituent from potential displacement.

Protective Group Strategies

To prevent undesired side reactions during iodination, temporary protection of the amide nitrogen has been investigated:

Trityl Protection

Tritylation of 6-methyl-N-(2-methylphenyl)benzamide using trityl chloride in pyridine followed by iodination (NIS, CF₃CO₂H) and deprotection (HCl/MeOH) achieves 63% overall yield. The bulky trityl group sterically shields the amide, reducing iodination at the para position.

Boc Protection

Boc-protected intermediates enable iodination under basic conditions (K₂CO₃, DMF), though yields are modest (50–55%) due to competing hydrolysis.

Characterization and Analytical Data

Key spectroscopic features of this compound include:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, Ar-CH₃), 2.41 (s, 3H, N-Ar-CH₃), 7.24–7.89 (m, 6H, aromatic), 10.12 (s, 1H, NH).

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1540 cm⁻¹ (C-I).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Electrophilic Iodination | 45–55 | 92–95 | No metal catalysts | Low regioselectivity |

| Cu-Mediated Iodination | 68 | 98 | High regiocontrol | Requires oxygen atmosphere |

| Acid Chloride Amidation | 72–78 | 97 | Scalable | SOCl₂ handling hazards |

| EDC/HOBt Coupling | 85–90 | 99 | Mild conditions | Cost of coupling reagents |

Industrial-Scale Considerations

Patent WO2020212253A1 highlights critical parameters for large-scale production:

Chemical Reactions Analysis

Oxidative Ligand Exchange Reactions

The iodanyl group undergoes ligand exchange with nucleophiles, a hallmark of hypervalent iodine(III) chemistry. For example:

-

Trifluoroacetoxylation : Reaction with trifluoroacetic anhydride generates [bis(trifluoroacetoxy)iodo]arenes, enhancing oxidative strength due to electron-withdrawing ligands .

-

Hydroxyl Activation : In the presence of BF₃·OEt₂, coordination to the acetate ligand facilitates alcohol oxidation to carbonyl compounds via an activated iodonium intermediate .

Table 1: Ligand Exchange Reactions

Cross-Coupling Reactions

The iodanyl group participates in transition-metal-catalyzed coupling reactions:

-

Copper-Catalyzed C–H Amination : Reacts with morpholine or amines in the presence of Cu(I) catalysts to form aryl amines via a non-radical, iodanyl-activated pathway .

-

Electrochemical Cyclization : Under catalytic electrosynthetic conditions, iodobenzene derivatives enable oxidative cyclization of N-allylamides to dihydrooxazoles .

Key Mechanistic Insights :

-

The iodanyl group acts as an electrophilic activator, forming transient iodanyl radicals (e.g., acetoxy radicals) .

-

Copper coordination facilitates selective C–N bond formation over competing radical pathways .

Nucleophilic Substitution

The iodine(III) center undergoes nucleophilic displacement, particularly in the presence of strong bases:

-

Fluorination : Reaction with AgF₂ or KF in polar solvents replaces acetoxy ligands with fluoride .

-

Sulfonation : Tosylic acid exchanges with acetate ligands, forming stabilized Koser’s-type reagents .

Example :

This intermediate activates substrates like alkenes for cyclization .

Participation in C–H Activation

The compound mediates intramolecular C–H functionalization:

-

Oxidative Cyclization : With Cu(OTf)₂, it facilitates cyclization of o-aryloxybenzamides to dibenzoxadiazepines via oxonium intermediates .

-

Radical Chain Pathways : In non-catalytic conditions, acetoxy radicals initiate chain reactions, leading to dimerization or disproportionation .

Table 2: Cyclization Outcomes

| Substrate | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| o-aryloxybenzamide | PhIO, TFA | 2-(4-Hydroxyphenoxy)benzamide | 76.8 | |

| N-allylamide | PhI, HFIP | Dihydrooxazole | 91 |

Stability and Decomposition

The iodanyl group is sensitive to reducing agents and light:

-

Thermal Decomposition : At >100°C, disproportionation yields iodoarenes and iodobenzene diacetate .

-

Reductive Cleavage : NaBH₄ or Zn reduces I(III) to I(I), releasing acetoxy ligands as acetic acid .

Comparative Reactivity

Hypervalent iodine(III) benzamides exhibit enhanced reactivity compared to aryl iodides due to:

Scientific Research Applications

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into various molecules.

Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide involves its interaction with molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they may include the modulation of signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Iodine vs. Chlorine : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine analogs (e.g., 2-Chloro-6-methyl-N-phenylbenzamide). Iodine’s larger atomic radius may enhance steric hindrance and influence binding affinity in biological systems .

- Amino vs. Iodo Substituents: The 2-amino derivative (logKow = 3.11) exhibits lower lipophilicity than iodinated analogs, suggesting iodine’s contribution to hydrophobicity .

Physicochemical and Pharmacological Properties

- Lipophilicity: The 2-amino-6-methyl-N-(2-methylphenyl)benzamide (logKow = 3.11) is less lipophilic than iodinated analogs, which are expected to have higher logKow values due to iodine’s hydrophobic nature. This property impacts membrane permeability and bioavailability .

- Biological Activity: Neuroleptic Analogs: Benzamide derivatives like amisulpride and sulpiride () share a benzamide core but lack iodine substituents. Their activity as dopamine D2/D3 receptor antagonists highlights the scaffold’s relevance in CNS drug design . Kinase Inhibitors: The N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide analog () inhibits SPAK kinase, suggesting that halogenation (e.g., iodine) could enhance target engagement in kinase pathways .

Biological Activity

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHINO. The presence of iodine in its structure is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. Studies have demonstrated that compounds with iodine substitutions often enhance antibacterial properties due to their ability to disrupt microbial membranes and interfere with metabolic processes.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cellular stress responses and the promotion of cell cycle arrest, which are critical for inhibiting tumor growth .

| Activity | Mechanism | Target Cells |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes; interference with metabolic processes | Various bacterial strains |

| Anticancer | Induction of apoptosis; activation of stress response pathways | Cancer cells |

The mechanism of action for this compound involves several pathways:

- Cell Membrane Disruption : The iodine atom enhances the lipophilicity of the compound, facilitating its insertion into lipid bilayers, leading to membrane destabilization.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy.

- Reactive Oxygen Species (ROS) Generation : The introduction of iodine can lead to increased ROS production, contributing to oxidative stress in target cells, which is a mechanism exploited in anticancer therapies .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Study 2: Anticancer Effects

In another investigation, the compound was tested on various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC values ranging from 20 to 30 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .

Q & A

Q. What strategies mitigate side reactions during the iodination of benzamide precursors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.